Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)

Overview

Description

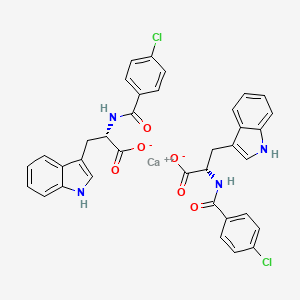

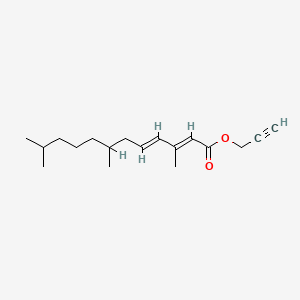

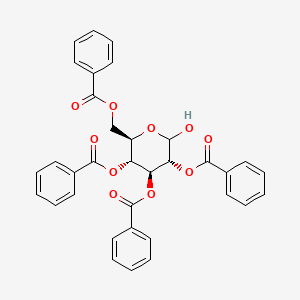

“Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)” is a complex organic compound. It likely contains calcium ions and the organic compound N-(4-chlorobenzoyl)-L-tryptophanate. The latter is likely derived from L-tryptophan, a common amino acid, and 4-chlorobenzoyl chloride .

Molecular Structure Analysis

The molecular structure of “Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)” would likely be complex due to the presence of the large organic moiety. The 4-chlorobenzoyl chloride component has a molecular weight of 175.01 and a linear formula of ClC6H4COCl .

Chemical Reactions Analysis

The reactions of “Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)” would likely depend on the conditions. Under acidic conditions, the compound might hydrolyze, releasing L-tryptophan and 4-chlorobenzoic acid .

Scientific Research Applications

Polymer Synthesis

Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) is explored in the field of polymer science, particularly in initiating ring-opening polymerization processes. For instance, calcium methoxide, derived from similar calcium complexes, has been investigated as an initiator for the polymerization of ε-caprolactone and L-lactide, leading to the development of polyesters with narrow molecular weight distribution. This illustrates the compound's utility in synthesizing biodegradable polymers, which are crucial for medical applications and environmentally friendly materials (Zhong et al., 2001).

Metal-Organic Frameworks (MOFs)

Research on homochiral metal-tryptophanate frameworks demonstrates the application of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) in creating novel materials with potential electronic, optical, and catalytic properties. Such frameworks can exhibit unique dielectric, luminescence, and nonlinear-optic (NLO) properties, making them promising candidates for applications in optoelectronics and molecular electronics (Mendiratta et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been known to interact with various biological targets .

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters .

Result of Action

Based on its chemical structure, it may exert its effects by modulating the activity of its targets .

Future Directions

Biochemical Analysis

Biochemical Properties

Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to bind to calcium-binding proteins, such as calmodulin, which is involved in various cellular processes including signal transduction and muscle contraction . The interaction between calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) and calmodulin can modulate the activity of calmodulin-dependent enzymes, thereby influencing cellular functions. Additionally, this compound can interact with other calcium-dependent proteins, affecting their conformation and activity.

Cellular Effects

Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) has been observed to exert various effects on different cell types and cellular processes. In cancer cells, this compound can inhibit cell proliferation and induce apoptosis by modulating calcium signaling pathways . It has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to cell cycle arrest and programmed cell death. Furthermore, calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) can influence cellular metabolism by altering the activity of metabolic enzymes and affecting the production of key metabolites.

Molecular Mechanism

The molecular mechanism of action of calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) involves its ability to bind to specific biomolecules and modulate their activity. This compound can bind to calcium-binding sites on proteins, leading to changes in their conformation and function . For example, the binding of calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) to calmodulin can activate or inhibit calmodulin-dependent enzymes, such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) in animal models vary with different dosages. At low doses, this compound can modulate calcium signaling and cellular functions without causing significant toxicity . At higher doses, calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this threshold can lead to adverse effects. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) is involved in various metabolic pathways, primarily through its interactions with calcium-dependent enzymes and proteins . This compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) can influence the levels of metabolites, such as ATP and NADH, by altering the activity of enzymes that regulate their production and utilization.

Transport and Distribution

The transport and distribution of calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through calcium channels and transporters, allowing it to accumulate in specific cellular compartments. Once inside the cell, calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) can bind to calcium-binding proteins and other biomolecules, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . The localization of calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) to these compartments allows it to interact with specific proteins and enzymes, modulating their activity and influencing cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

calcium;2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15ClN2O3.Ca/c2*19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15;/h2*1-8,10,16,20H,9H2,(H,21,22)(H,23,24);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTZKEFKFLGNEC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28CaCl2N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56116-62-2 | |

| Record name | Calcium bis[N-(4-chlorobenzoyl)-L-tryptophanate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)